molecular formula C21H22ClN3O5 B2821461 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide CAS No. 1226429-23-7

2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide

Cat. No. B2821461
CAS RN: 1226429-23-7
M. Wt: 431.87
InChI Key: YYAVUCQIDHKERQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives, including those structurally related to the specified compound, demonstrates significant nematocidal activities. These compounds, notably ones with modifications in their structure akin to the described chemical, exhibit promising activities against nematodes such as Bursaphelenchus xylophilus. They significantly reduce nematode movement, decrease oxygen consumption, and induce fluid leakage, indicating potential as lead compounds for developing new nematicides. The enhanced activity over commercial agents like Tioxazafen suggests their utility in agricultural applications to combat nematode infestations (Liu et al., 2022).

Antimicrobial Properties

The synthesis and evaluation of new 1,2,4-triazole derivatives derived from reactions involving components structurally similar to the query compound have been reported to possess good to moderate antimicrobial activities. These findings highlight the potential of such compounds in developing treatments against various bacterial and fungal infections (Bektaş et al., 2007).

Anticancer Activity

Novel compounds incorporating 1,2,4-oxadiazole units show promising anticancer activities. Synthesized compounds starting from structures bearing resemblance to the given chemical have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibit higher anticancer activities than the reference drug, etoposide, indicating the potential of these compounds in oncological research and therapy development (Ravinaik et al., 2021).

Herbicidal Applications

Compounds structurally related to the query chemical have been explored for their herbicidal effects, showing potential in agricultural science for weed control without significant phytotoxicity to crops. Such studies indicate the utility of these compounds in developing safer, more effective herbicides (Arnold & Aldrich, 1980).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-21(2,29-17-6-4-14(22)5-7-17)20(26)23-12-19-24-18(25-30-19)13-28-16-10-8-15(27-3)9-11-16/h4-11H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVUCQIDHKERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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